molecular formula C14H14FNO3S B10973499 3-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

3-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No.: B10973499
M. Wt: 295.33 g/mol
InChI Key: DVWASFRHHPSHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-methoxy-5-methylphenylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonation: The amine group is sulfonated using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Fluorination: Finally, the compound is fluorinated using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the nucleophile, products can vary widely, including ethers or other substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medicinally, this compound has potential applications as an antimicrobial or anticancer agent. Its structure allows it to inhibit specific enzymes or pathways involved in disease progression.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorine atom can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 3-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both a methoxy and a methyl group on the phenyl ring can affect its electronic properties and steric hindrance, making it distinct in its chemical behavior and applications .

Properties

Molecular Formula

C14H14FNO3S

Molecular Weight

295.33 g/mol

IUPAC Name

3-fluoro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14FNO3S/c1-10-6-7-14(19-2)13(8-10)16-20(17,18)12-5-3-4-11(15)9-12/h3-9,16H,1-2H3

InChI Key

DVWASFRHHPSHSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.